Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate
Description
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl ester group, and a phenoxy moiety substituted with an amino and a chlorine group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C17H25ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
tert-butyl 4-[(5-amino-2-chlorophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 |
InChI Key |
IGVOTHMQWDJHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Formation of the piperidine core protected with tert-butyl carbamate (Boc) group to ensure selective reactivity.
- Introduction of the chlorophenoxy methyl substituent at the 4-position of the piperidine ring through nucleophilic substitution.
- Use of appropriate bases and solvents to facilitate substitution reactions under controlled temperature conditions.
These methods are adapted from related piperidine derivatives synthesis protocols, which have been optimized for yield and purity.
Detailed Preparation Procedures and Reaction Conditions
Based on available chemical synthesis data for related tert-butyl 4-substituted piperidine-1-carboxylates, the following preparation methods are highlighted:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Preparation of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | React tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvent at 0-5°C | ~95% | High yield mesylate intermediate, stable for further substitution |
| 2. Nucleophilic substitution with 5-amino-2-chlorophenol | React tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate with 5-amino-2-chlorophenol in the presence of potassium carbonate or cesium fluoride in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) at 85-105°C for 12-24 hours | 58-84% | Reaction proceeds via displacement of the mesylate by the phenoxy nucleophile; cesium fluoride enhances nucleophilicity |
| 3. Work-up and purification | Cooling the reaction mixture, addition of water or aqueous ethanol to induce crystallization, filtration, washing, and drying under vacuum at 40-55°C | - | Crystallization improves purity; drying ensures removal of residual solvents |
Representative Experimental Data
In one reported method, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (153.1 g) was reacted with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in NMP with potassium carbonate at 100-105°C for 24 hours, yielding 95% of the substituted product after work-up. Although this example uses a quinazoline derivative, the reaction conditions are analogous for substitution with chlorophenoxy derivatives.
Another procedure involved refluxing tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in ethanol-water with potassium carbonate for 16.5 hours, yielding 84% of the product. This illustrates the feasibility of using protic solvents under reflux for the substitution step.
Use of cesium fluoride as a base in DMA at 85°C for 12-18 hours was shown to afford 58-60% yields of the desired substituted piperidine derivatives, with multiple additions of reagents to drive the reaction to completion.
Reaction Mechanism Insights
The key step involves nucleophilic aromatic substitution where the phenolic oxygen of 5-amino-2-chlorophenol attacks the activated piperidine mesylate intermediate at the 4-position, displacing the mesylate group.
The Boc group on the piperidine nitrogen serves as a protecting group to prevent side reactions and to maintain the integrity of the piperidine during substitution.
Bases such as potassium carbonate or cesium fluoride deprotonate the phenol to increase nucleophilicity, facilitating the substitution.
Analytical and Research Outcomes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically display signals corresponding to the tert-butyl group (singlet around 1.4 ppm), piperidine methylene protons (multiplets between 1.6-3.7 ppm), aromatic protons from the chlorophenoxy moiety (6.5-8.0 ppm), and amino protons if present.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the protonated molecular ion [M+H]+, consistent with the expected molecular weight (e.g., ~503 Da for related derivatives).
Purity and Yield
Yields for the substitution step range from 58% to 95%, depending on reaction conditions, base used, solvent, and temperature.
Purification by crystallization and column chromatography yields products with high purity suitable for further biological evaluation.
Application in Biological Studies
Piperidine derivatives prepared by these methods have been investigated as inhibitors of MenA enzyme in Mycobacterium tuberculosis, showing promising activity and synergistic effects with other electron transport chain inhibitors.
The integrity of the this compound compound is crucial for biological activity, underscoring the importance of optimized synthesis and purification protocols.
Summary Table of Preparation Methods
| Method | Starting Material | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Mesylate formation | tert-butyl 4-hydroxypiperidine-1-carboxylate + methanesulfonyl chloride | Triethylamine | Anhydrous solvent | 0-5°C | 1-2 h | ~95 | High yield mesylate intermediate |
| Nucleophilic substitution | Mesylate + 5-amino-2-chlorophenol | K2CO3 or CsF | NMP, DMA, or EtOH/H2O | 85-105°C | 12-24 h | 58-84 | CsF enhances nucleophilicity; reflux in ethanol-water possible |
| Work-up | Cooling, addition of water or aqueous ethanol | - | - | Ambient to 55°C | - | - | Crystallization and vacuum drying |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chlorine group can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate stands out due to its specific substitution pattern on the phenoxy ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 300.79 g/mol
- CAS Number : 156185-63-6
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a chlorophenoxy moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential activity as an inhibitor of specific pathways involved in cell signaling and proliferation.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, likely through the modulation of pathways involving Bcl-2 family proteins .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Detailed Findings
A study conducted on various derivatives of this compound found that the presence of the chlorophenoxy group significantly enhances its anticancer activity compared to non-substituted analogs. The structure-activity relationship (SAR) analysis revealed that modifications at the piperidine nitrogen could further optimize potency and selectivity against cancer cells .
Another investigation focused on the antimicrobial properties, where this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic agent .
Q & A
Q. What are the optimized synthetic routes for Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate, and how are reaction conditions tailored to improve yield?
The synthesis typically involves coupling reactions between activated intermediates. For example, tert-butyl piperidine derivatives are reacted with chlorophenol analogs using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Key optimizations include:
- Solvent selection : Dichloromethane or methanol is preferred for solubility and reactivity .
- Base addition : Triethylamine neutralizes by-products (e.g., HCl) to prevent side reactions .
- Progress monitoring : Thin-layer chromatography (TLC) ensures reaction completion before purification .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify functional groups and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for similar tert-butyl piperidine carboxylates (e.g., bond angles: α = 88.85°, β = 81.21° ).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data may be limited:
- Personal protective equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
- Spill management : Neutralize with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Purity variations : Use HPLC (>95% purity) to standardize bioassays .
- Assay conditions : Control pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffers) to replicate results .
- Structural analogs : Compare activities with derivatives like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate to isolate functional group contributions .
Q. What mechanistic insights exist for the hydrolysis of the tert-butyl ester group under acidic/basic conditions?
The ester hydrolyzes to a carboxylic acid via:
- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .
- Basic conditions : Hydroxide ions directly cleave the ester bond, forming a carboxylate salt. Kinetic studies using in situ IR spectroscopy can track reaction progress .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C for similar compounds) .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (e.g., λmax shifts indicate structural changes) .
- Degradation products : LC-MS detects hydrolyzed piperidine or chlorophenol by-products .
Q. What strategies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Computational models predict binding affinities to targets like kinases or GPCRs .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .
- Fluorescence quenching : Measures conformational changes in proteins upon compound binding .
Q. How can researchers address discrepancies in reported solubility or logP values?
- Experimental validation : Use shake-flask methods with HPLC quantification to determine solubility in water, DMSO, or ethanol .
- Computational tools : Compare predicted logP values (e.g., XLogP3 from PubChem) with experimental octanol-water partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
